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Overview
Description
5-Chloro-6’-methyl-3-(4-(methylsulfonyl)phenyl)-2,3’-bipyridine 4-methylbenzenesulfonate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. Its unique structure, which includes a bipyridine core and a methylsulfonyl phenyl group, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6’-methyl-3-(4-(methylsulfonyl)phenyl)-2,3’-bipyridine 4-methylbenzenesulfonate typically involves multiple steps. One common method includes the reaction of 5-chloro-6’-methyl-3-(4-(methylsulfonyl)phenyl)-2,3’-bipyridine with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6’-methyl-3-(4-(methylsulfonyl)phenyl)-2,3’-bipyridine 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro and methylsulfonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .
Scientific Research Applications
5-Chloro-6’-methyl-3-(4-(methylsulfonyl)phenyl)-2,3’-bipyridine 4-methylbenzenesulfonate has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of advanced materials and chemical sensors
Mechanism of Action
The mechanism of action of 5-Chloro-6’-methyl-3-(4-(methylsulfonyl)phenyl)-2,3’-bipyridine 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors, affecting downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-(5-Phenyl-1-(quinolin-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenol: Similar bipyridine core but different substituents.
1,4-Dibromo-2,5-bis(2-methoxyethoxy)benzene-1,4-diol: Different core structure but similar functional groups.
Uniqueness
5-Chloro-6’-methyl-3-(4-(methylsulfonyl)phenyl)-2,3’-bipyridine 4-methylbenzenesulfonate is unique due to its specific combination of a bipyridine core with a methylsulfonyl phenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
287930-71-6 |
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Molecular Formula |
C25H23ClN2O5S2 |
Molecular Weight |
531.0 g/mol |
IUPAC Name |
5-chloro-2-(6-methylpyridin-3-yl)-3-(4-methylsulfonylphenyl)pyridine;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C18H15ClN2O2S.C7H8O3S/c1-12-3-4-14(10-20-12)18-17(9-15(19)11-21-18)13-5-7-16(8-6-13)24(2,22)23;1-6-2-4-7(5-3-6)11(8,9)10/h3-11H,1-2H3;2-5H,1H3,(H,8,9,10) |
InChI Key |
KLSTYLZAOSHTHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=NC=C(C=C1)C2=C(C=C(C=N2)Cl)C3=CC=C(C=C3)S(=O)(=O)C |
Origin of Product |
United States |
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